molecular formula C9H22N2 B1164902 Trimethyl hexamethylene diamine CAS No. 25513-64-8

Trimethyl hexamethylene diamine

Cat. No. B1164902
CAS RN: 25513-64-8
InChI Key:
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Description

Synthesis Analysis

The synthesis of trimethyl hexamethylene diamine and related compounds involves various chemical strategies. One approach is the catalytic N-methylation of ammonia or ammonium chloride using carbon dioxide and molecular hydrogen, employing a homogeneous ruthenium catalyst for high selectivity and conversion rates (Beydoun et al., 2016). Another method involves the reaction of N,N′-Bis(trimethylsilyl)-1,2-diamines with carbonyl compounds to produce imidazolidine derivatives, highlighting the role of group IV organometallic compounds in the synthesis process (Suzuki et al., 1975).

Molecular Structure Analysis

The molecular structure of related trimethylamine compounds has been determined through techniques such as gas electron-diffraction and spectroscopy. For instance, the molecular structure of trimethylamine-borane has been characterized, providing detailed geometric parameters (Iijima et al., 1984).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, producing a range of compounds. The decomposition of hexamethylene triperoxide diamine (HMTD) has been studied, revealing the formation of trimethyl amine among other compounds (Peña-Quevedo & Hernández‐Rivera, 2009). This highlights the compound's reactivity and potential for forming complex mixtures under certain conditions.

Physical Properties Analysis

The study of this compound's physical properties is crucial for understanding its behavior in various environments. However, specific studies focused solely on the physical properties of this compound were not identified in this search. Typically, the physical properties such as melting point, boiling point, and solubility are critical for handling and application in chemical reactions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical groups and stability under various conditions, are fundamental aspects of its study. The synthesis and reactivity of compounds such as hexamethyltungsten(VI) with trimethylphosphine shed light on the versatile chemical behavior of trimethyl-based compounds (Chiu et al., 1981).

Scientific Research Applications

  • Mass Spectrometry for Chemical Analysis : Trimethyl hexamethylene diamine is a component of hexamethylene triperoxide diamine (HMTD), which decomposes into volatile compounds like trimethyl amine. This property is useful for the vapor detection of HMTD in techniques such as GC-MS and IMS (Peña-Quevedo & Hernández‐Rivera, 2009).

  • Paper Coatings : Hexamethylene diisocyanate and trimethyl hexamethylene diisocyanate have been used for flame-resistant coatings on paper. The coatings are moisture-cured at room temperature, enhancing the mechanical properties of the paper (Oltchik, Freireich & Zilkha, 1988).

  • Crosslinking in Polymer Chemistry : The crosslinking mechanism of hexamethylene diamine and 2,4,4-trimethyl-1,6-hexanediamine has been studied, particularly in the context of fluorinated copolymers. This research is crucial for improving the properties of these copolymers for various applications (Taguet, Améduri & Dufresne, 2006).

  • Detection of Explosives : The vapor pressure of HMTD, which includes this compound, is low, making vapor detection challenging. However, the perceptible odor and decomposition products of HMTD, including trimethylamine, can be utilized in indirect detection methods (Steinkamp, DeGreeff, Collins & Rose-Pehrsson, 2016).

  • Aminolysis in Recycling Processes : The aminolysis of poly(ethylene terephthalate) (PET) waste with hexamethylene diamine is a valuable process in recycling. This process results in the formation of oligomers that can be isolated and characterized for further applications (Hoang & Dang, 2017).

  • Energetic Material Applications : A study on an iodinated binder, hexamethylene diamine (HMD) trimer, combined with aluminum and iron oxide for thermite reactions demonstrated its potential in energetic material applications. This combination aids in ignition and reaction, as well as providing a source for iodine gas generation (Shancita, Woodruff, Campbell & Pantoya, 2020).

  • Inducers in Cellular Differentiation : Hexamethylene bisacetamide, closely related to this compound, has been shown to be a potent inducer of erythroid differentiation in murine erythroleukemia cells. This compound undergoes cellular uptake and metabolism, playing a significant role in the induction process (Reuben, 1979).

Safety and Hazards

Contact with Trimethyl hexamethylene diamine may severely irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption . It is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Trimethyl hexamethylene diamine is used as a component in certain curing agents for epoxy resins . With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines is crucial for the establishment of a sustainable plastics industry .

Mechanism of Action

Target of Action

2,2,4-Trimethylhexane-1,6-diamine, also known as 2,2,4-Trimethyl-1,6-hexanediamine or Trimethyl hexamethylene diamine, is a type of amine . Amines are chemical bases that neutralize acids to form salts plus water . This suggests that the primary targets of 2,2,4-Trimethylhexane-1,6-diamine are acids within the environment where it is applied.

Mode of Action

The compound interacts with its targets (acids) through a process known as neutralization . In this process, the amine (2,2,4-Trimethylhexane-1,6-diamine) and an acid react to form a salt and water. This reaction is exothermic, meaning it releases heat .

Result of Action

The primary result of the action of 2,2,4-Trimethylhexane-1,6-diamine is the formation of salts and water through the neutralization of acids . This can help maintain a stable pH in the environment where it is applied, preventing potential damage or disruption caused by acidification.

Action Environment

The action, efficacy, and stability of 2,2,4-Trimethylhexane-1,6-diamine can be influenced by various environmental factors. For instance, the presence and concentration of acids in the environment will directly affect its ability to function as a neutralizing agent. Furthermore, factors such as temperature and pressure could potentially influence the rate and extent of the neutralization reaction .

properties

IUPAC Name

2,2,4-trimethylhexane-1,6-diamine
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InChI

InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3
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InChI Key

JCUZDQXWVYNXHD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
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DSSTOX Substance ID

DTXSID10863128
Record name 1,6-Hexanediamine, 2,2,4-trimethyl-
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Molecular Weight

158.28 g/mol
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Physical Description

Clear liquid with an amine odor; [Epoxy Technology MSDS]
Record name 2,2,4-Trimethyl-1,6-hexanediamine
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CAS RN

3236-53-1, 25513-64-8
Record name 2,2,4-Trimethyl-1,6-hexanediamine
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Record name 2,2,4-Trimethyl-1,6-hexanediamine
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Record name Trimethyl-1,6-hexanediamine
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Record name 1,6-Hexanediamine, 2,2,4-trimethyl-
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Record name 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine
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Record name 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE
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